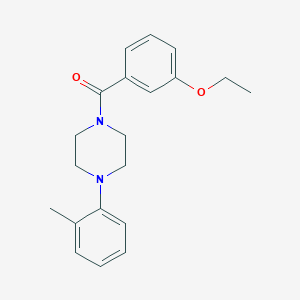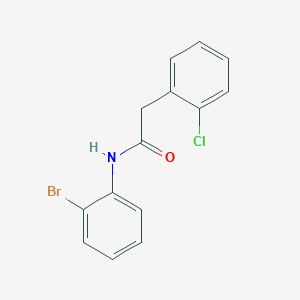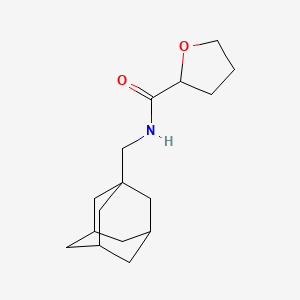![molecular formula C18H19ClN2O B4434010 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B4434010.png)
1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine
Descripción general
Descripción
1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine, also known as CPP, is a synthetic compound that has been widely studied in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This results in the inhibition of glutamate-mediated neurotransmission, which is essential for synaptic plasticity and learning. 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has been shown to block the induction of long-term potentiation (LTP), a cellular process that underlies learning and memory.
Biochemical and Physiological Effects
1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has been shown to induce seizures and impair spatial memory. 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has also been shown to increase dopamine release in the striatum, which is a brain region involved in reward processing. Additionally, 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has several advantages as a research tool. It is a highly selective antagonist of the NMDA receptor, which allows for precise manipulation of the receptor function. 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine is also relatively stable and can be easily synthesized in the lab. However, 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has some limitations. It has a short half-life in vivo, which limits its use in animal studies. Additionally, 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine can induce seizures at high doses, which can be a confounding factor in experiments.
Direcciones Futuras
1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has shown promise as a research tool for investigating the role of the NMDA receptor in various neurological disorders. Future research could focus on developing more potent and selective NMDA receptor antagonists that have fewer side effects. Additionally, research could investigate the potential therapeutic applications of NMDA receptor antagonists in treating neurological disorders such as Alzheimer's disease and depression.
Conclusion
In conclusion, 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine is a potent and selective antagonist of the NMDA receptor that has been extensively studied as a research tool in neuroscience. It has a range of biochemical and physiological effects and has shown promise in investigating the role of the NMDA receptor in various neurological disorders. While 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has some limitations, it remains a valuable tool for studying the function of the NMDA receptor and its role in synaptic plasticity, learning, and memory.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has been extensively used as a research tool to study the function of the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and depression.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-9-5-4-6-15(17)14-18(22)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJELWAUOJSBZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2,5-dichlorophenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4433949.png)

![methyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4433959.png)


![2-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433976.png)

![1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4434014.png)

